molecular formula C16H10N2O3 B6055429 3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMEN-2-ONE CAS No. 68482-66-6

3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMEN-2-ONE

Katalognummer: B6055429
CAS-Nummer: 68482-66-6
Molekulargewicht: 278.26 g/mol
InChI-Schlüssel: FKLWVMVXBCSONV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-1,3-Benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-one is a coumarin derivative featuring a benzimidazole moiety at position 3 and a hydroxyl group at position 7 of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and antimicrobial properties . Structural characterization of such compounds often relies on techniques like IR, NMR, and mass spectrometry, as exemplified in related benzodithiazine and benzothiazole derivatives .

Eigenschaften

IUPAC Name

3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-10-6-5-9-7-11(16(20)21-14(9)8-10)15-17-12-3-1-2-4-13(12)18-15/h1-8,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLWVMVXBCSONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419810
Record name 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68482-66-6
Record name 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Catalytic System

PPA outperforms other Brønsted acids (e.g., H₂SO₄, HCl) due to its high boiling point and ability to stabilize intermediates. Alternatives like Eaton’s reagent (P₂O₅ in methanesulfonic acid) have been explored but show no significant yield improvement.

Solvent and Temperature

  • Solvent-Free Conditions : PPA acts as both catalyst and solvent, eliminating the need for additional solvents.

  • Temperature Control : Maintaining 130–140°C prevents decomposition of the benzodiazole ring.

Substituent Effects

Electron-donating groups (e.g., –OH, –OCH₃) on the chromen-2-one scaffold enhance reaction rates by increasing electron density at the reaction site. For example, 7-hydroxy derivatives achieve yields of 78% versus 65% for unsubstituted analogs.

Comparative Analysis of Synthesis Routes

Table 1 summarizes key parameters for conventional and microwave-assisted methods:

ParameterConventional MethodMicrowave Method
Reaction Time5 hours5 minutes
Yield (%)65–8070–85
Energy Consumption (kJ)1800135
Purity (HPLC)>95%>97%

Data derived from ref.

Challenges and Limitations

  • Purification Difficulties : The crude product often contains residual PPA, requiring multiple recrystallizations.

  • Substituent Sensitivity : Electron-withdrawing groups (e.g., –Cl, –NO₂) reduce yields by destabilizing intermediates.

  • Scalability Issues : Microwave methods face challenges in large-scale production due to limited reactor volume.

Recent Advances

Solid-Phase Synthesis

Immobilizing o-phenylenediamine on silica gel enables heterogeneous catalysis, simplifying product isolation and reducing PPA usage by 40%.

Flow Chemistry

Continuous-flow reactors achieve 90% yield in 30 minutes by enhancing heat transfer and mixing efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(1H-1,3-BENZODIAZOL-2-YL)-7-KETO-2H-CHROMEN-2-ONE.

    Reduction: Formation of 3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMAN-2-ONE.

    Substitution: Formation of halogenated derivatives such as 3-(1H-1,3-BENZODIAZOL-2-YL)-7-HALO-2H-CHROMEN-2-ONE.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that benzodiazole derivatives possess notable anticancer properties. In particular, the compound 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-one has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted by researchers at the U.S. National Cancer Institute evaluated the cytotoxic effects of this compound against multiple human cancer cell lines. The results indicated significant activity against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells, achieving cell death rates of 10% and 47%, respectively .

Cancer Cell Line Cell Death (%)
OVCAR-310
MDA-MB-46847

This suggests that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, which are common pathways exploited by anticancer agents.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Benzodiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activities against various pathogens.

Case Study: Antimicrobial Efficacy

In a comparative study of several benzodiazole derivatives, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis, which is crucial for bacterial survival .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound, particularly in relation to Alzheimer's disease. Compounds with a coumarin core have shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.

Case Study: AChE Inhibition

A study synthesized several derivatives based on coumarin and evaluated their AChE inhibitory activity. The compound exhibited an IC50 value of 2.7 µM, indicating strong inhibitory potential . This suggests a possible therapeutic application for the treatment of Alzheimer's disease by enhancing acetylcholine levels in the brain.

Compound IC50 (µM)
3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-one2.7

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzodiazole derivatives. SAR studies have indicated that modifications at specific positions can enhance biological activity.

Key Findings from SAR Studies

Research indicates that substituents on the benzodiazole ring significantly influence both anticancer and antimicrobial activities. For instance, introducing electron-donating groups at specific positions enhances cytotoxicity against cancer cells .

Wirkmechanismus

The mechanism of action of 3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-(1,3-Benzothiazol-2-yl)-7-((2-methyl-2-propenyl)oxy)-2H-chromen-2-one

  • Molecular Formula: C₂₀H₁₅NO₃S
  • Key Differences :
    • Substituents : Replaces the benzimidazole with a benzothiazole group (sulfur instead of nitrogen in the heterocycle) and substitutes the hydroxyl group at position 7 with a methoxy-propenyl chain.
    • Impact :
  • The methoxy-propenyl chain increases hydrophobicity, likely reducing aqueous solubility but improving membrane permeability .
  • Synthesis : Similar to coumarin-thiazole hybrids, often involving condensation reactions under acidic conditions .

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

  • Molecular Formula : C₂₄H₂₄N₂O₃S
  • Key Differences :
    • Substituents : Features a methyl group at position 2, a hydroxyl at position 7, and a 4-methylpiperazinylmethyl group at position 8.
    • Impact :
  • The piperazine moiety enhances basicity and solubility in physiological conditions, improving pharmacokinetics .
  • The methyl group at position 2 may sterically hinder interactions with planar binding sites (e.g., DNA topoisomerases) compared to the unsubstituted coumarin core .
  • Applications : Piperazine derivatives are often explored for CNS-targeting activity due to their blood-brain barrier permeability .

3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one

  • Molecular Formula : C₁₈H₁₄N₂O₃
  • Key Differences: Core Structure: Chromen-4-one (4-coumarin) instead of chromen-2-one (2-coumarin), altering ring tautomerization and electronic distribution.
  • Synthesis : Achieved via cyclocondensation of ethyl-substituted precursors with benzimidazole derivatives, yielding 32% under optimized conditions .

Structural and Functional Analysis Table

Compound Name Molecular Weight Key Substituents Biological Implications Reference
3-(1H-1,3-Benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-one 294.28 3-benzimidazole, 7-OH Antioxidant, potential kinase inhibition
3-(1,3-Benzothiazol-2-yl)-7-(methoxy-propenyl)-2H-chromen-2-one 349.40 3-benzothiazole, 7-OCH₂C(CH₃)=CH₂ Enhanced lipophilicity, possible antifungal activity
3-(Benzothiazol-2-yl)-7-OH-8-(piperazinylmethyl)-4H-chromen-4-one 420.53 8-piperazinylmethyl, 2-CH₃ Improved solubility, CNS-targeting potential
3-(Benzimidazol-2-yl)-6-ethyl-7-OH-4H-chromen-4-one 306.32 6-C₂H₅, 4-coumarin core Anticancer activity via topoisomerase inhibition

Research Findings and Implications

  • Electronic Effects : Benzothiazole derivatives exhibit stronger electron-withdrawing properties than benzimidazoles, influencing charge transfer in fluorescence-based applications .
  • Solubility : Hydroxyl groups at position 7 enhance aqueous solubility, whereas alkyl/aryl substitutions (e.g., ethyl, piperazine) balance lipophilicity for tissue penetration .
  • Biological Activity : Piperazine-containing analogs show promise in neuropharmacology, while ethyl-substituted 4-coumarins demonstrate cytotoxicity in cancer cell lines .

Biologische Aktivität

3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound features a unique structure that combines a benzodiazole moiety with a chromenone core, which is known for its pharmacological potential. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C16H9N3O3
  • Molecular Weight : 295.3 g/mol
  • IUPAC Name : 3-(1H-benzodiazol-2-yl)-7-hydroxychromen-2-one

The biological activity of 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-one can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, thereby modulating inflammatory responses.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and Bcl-2 family proteins .
  • Cardioprotective Effects : In vivo studies have demonstrated its ability to protect against myocardial infarction by reducing cardiac injury markers and improving lipid profiles .

Antioxidant Activity

A study highlighted the compound's ability to reduce oxidative stress markers in various cellular models. The antioxidant capacity was assessed using DPPH and ABTS assays, where it showed significant scavenging activity compared to standard antioxidants.

Anti-inflammatory Effects

In vitro experiments demonstrated that 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-one could significantly lower the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Research focusing on its anticancer effects revealed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the downregulation of cyclin D1 and upregulation of p53, leading to cell cycle arrest and apoptosis .

Cardioprotective Effects

A notable case study involved the administration of this compound in a rat model of isoproterenol-induced myocardial infarction. The results showed a significant reduction in cardiac injury markers (LDH, CK-MB) and improved heart function parameters such as ejection fraction and fractional shortening .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnticancerInduction of apoptosis via caspase activation
CardioprotectiveReduction of cardiac injury markers

Q & A

Q. What are the standard synthetic routes for 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols. A common approach involves:

  • Coupling reactions : Suzuki-Miyaura cross-coupling to attach the benzodiazole moiety to the chromenone core under palladium catalysis .
  • Hydroxylation : Selective introduction of the hydroxyl group at the 7-position using protecting groups (e.g., acetyl) to prevent side reactions .
  • Optimization : Yield improvements (e.g., 60–75%) are achieved by controlling temperature (80–100°C), solvent polarity (DMF/EtOH mixtures), and catalyst loading (1–2 mol% Pd) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : High-resolution datasets (e.g., Cu-Kα radiation) to resolve electron density maps.
  • Refinement : Software like SHELXL refines bond lengths, angles, and torsion angles, confirming the benzodiazole-chromenone fusion and hydroxyl group orientation .
  • Hydrogen bonding : Validation of intermolecular interactions (e.g., O–H···N) stabilizes the crystal lattice .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assays (IC₅₀ values in HepG2 or MCF-7 cell lines) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance regioselectivity for brominated derivatives?

Bromination at the 6- and 8-positions requires precise control:

  • Electrophilic substitution : Use Br₂ in acetic acid under inert atmospheres to minimize over-bromination .
  • Directing groups : The 7-hydroxyl group directs bromine to adjacent positions (meta/para), confirmed by NMR monitoring .
  • Yield trade-offs : Dibrominated derivatives (e.g., 6,8-dibromo) show lower yields (~40%) due to steric hindrance but higher bioactivity .

Q. What structure-activity relationships (SAR) explain the biological potency of this compound compared to analogs?

Key SAR insights from similar chromenones:

  • Benzodiazole moiety : Enhances π-π stacking with target proteins (e.g., kinase ATP pockets) .
  • Hydroxyl group : Critical for hydrogen bonding to catalytic residues (e.g., in topoisomerase II) .
  • Substituent effects : Bromine increases lipophilicity (logP ~3.5) and membrane permeability, while methoxy groups reduce solubility but improve metabolic stability .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural impurities : Validate compound purity (>95%) via HPLC and LC-MS before testing .
  • Cell line specificity : Compare activity across multiple cell models (e.g., MDA-MB-231 vs. A549) .

Q. What advanced analytical methods are suitable for studying its interaction with biomacromolecules?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized proteins .
  • Molecular docking : Predicts binding poses using AutoDock Vina; validate with mutagenesis studies .
  • Circular Dichroism (CD) : Monitors conformational changes in DNA/proteins upon ligand binding .

Q. What strategies mitigate toxicity risks in preclinical development?

  • In vitro toxicity screening : Ames test for mutagenicity; hERG assay for cardiotoxicity .
  • Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., quinone intermediates) .
  • Prodrug design : Mask the hydroxyl group as a phosphate ester to reduce off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.